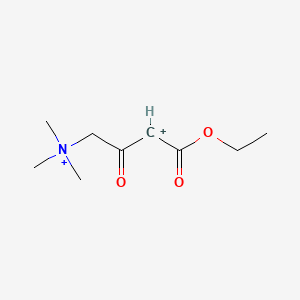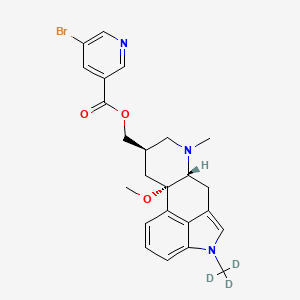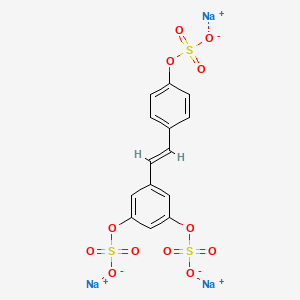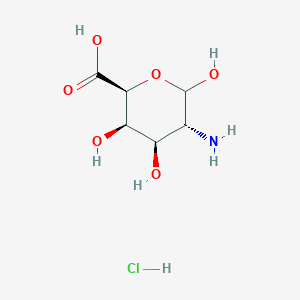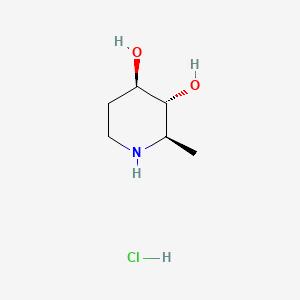
2-Methyl-6,7-dihydro-5H-cyclopentapyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6,7-dihydro-5H-cyclopentapyrazine: is an organic compound with the molecular formula C8H10N2 and a molecular weight of 134.1784 g/mol It is a member of the pyrazine family and is known for its unique chemical structure, which includes a cyclopentane ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-6,7-dihydro-5H-cyclopentapyrazine can be synthesized through several methods:
Condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one and ethylene diamine: This method involves the reaction of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine, followed by dehydrogenation in the presence of palladium over activated charcoal or copper chromite.
Condensation of cyclopentenolone with alkylenediamines: Alternatively, cyclopentenolone can be condensed with alkylenediamines, or an aliphatic α-diketone with 1,2-diamino cyclopentane, followed by dehydrogenation.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6,7-dihydro-5H-cyclopentapyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-Methyl-6,7-dihydro-5H-cyclopentapyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of flavors and fragrances due to its unique aroma profile.
Mechanism of Action
The mechanism of action of 2-Methyl-6,7-dihydro-5H-cyclopentapyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6,7-Dihydro-5-methyl-5H-cyclopentapyrazine: This compound is structurally similar and shares some chemical properties with 2-Methyl-6,7-dihydro-5H-cyclopentapyrazine.
2,3-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine: Another related compound with slight structural differences.
2,5-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine: Similar in structure but with different substituents.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
23747-46-8 |
|---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine |
InChI |
InChI=1S/C8H10N2/c1-6-5-9-7-3-2-4-8(7)10-6/h5H,2-4H2,1H3 |
InChI Key |
IMZGQUVGVWTFFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2CCCC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


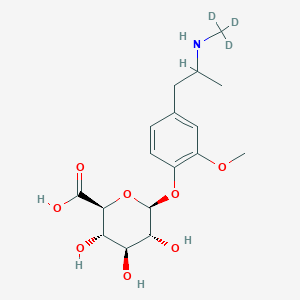
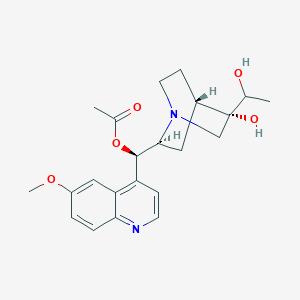
![1-(2-Aminoethyl)-3-[2-(Quinolin-3-Yl)pyridin-4-Yl]-1h-Pyrazole-5-Carboxylic Acid](/img/structure/B13861030.png)
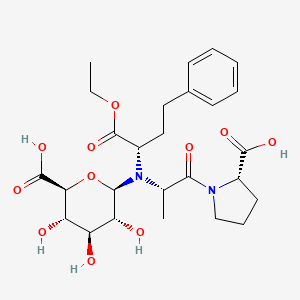
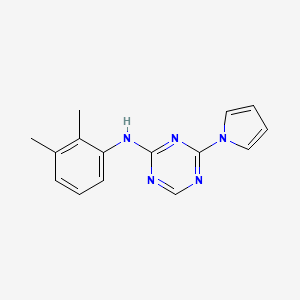
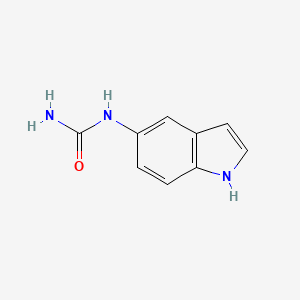
![O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine](/img/structure/B13861062.png)
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one](/img/structure/B13861068.png)
